molecular formula C20H22ClNO6 B2873131 [(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate CAS No. 1794883-09-2

[(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate

Cat. No. B2873131
CAS RN: 1794883-09-2
M. Wt: 407.85
InChI Key: SJSQAMTWMMUKMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a common reaction involving organoboron reagents . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Scientific Research Applications

Pharmaceutical Drug Synthesis

The indole scaffold found in many bioactive compounds suggests that derivatives like our compound could be used in the synthesis of drugs with various biological activities. These activities include antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the indole moiety could be crucial in the development of new therapeutic agents.

Antiviral Agents

Specific indole derivatives have been reported to show inhibitory activity against influenza A and other viruses . By extension, our compound could potentially be synthesized into derivatives that serve as antiviral agents, contributing to the treatment or prevention of viral infections.

Anticancer Research

Indole derivatives have been found to possess anticancer activities . The structural complexity of “[(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate” might allow it to bind with high affinity to multiple receptors, which can be beneficial in designing anticancer drugs.

Antimicrobial and Antibacterial Studies

The antimicrobial properties of indole derivatives make them candidates for the development of new antimicrobial and antibacterial agents . Research into the specific applications of our compound could lead to the discovery of new treatments for bacterial infections.

Chemical Research and Development

The compound’s structure, which includes a benzylic position, could be utilized in various chemical reactions, such as nucleophilic substitution or free radical bromination, which are fundamental in organic synthesis and chemical research .

Agricultural Chemistry

Indole derivatives are known to be structurally similar to plant hormones like indole-3-acetic acid, which is derived from tryptophan . This similarity could be exploited in the synthesis of agrochemicals that mimic or influence plant growth and development.

properties

IUPAC Name

[2-(5-chloro-2,4-dimethoxyanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO6/c1-4-27-14-7-5-13(6-8-14)9-20(24)28-12-19(23)22-16-10-15(21)17(25-2)11-18(16)26-3/h5-8,10-11H,4,9,12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSQAMTWMMUKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=C(C=C2OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate

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